Ribociclib hydrochloride

Kinase selectivity Off-target effects KinomeScan assay

Ribociclib hydrochloride (CAS 1211443-80-9) delivers cellular CDK4-over-CDK6 selectivity unmatched by palbociclib, cleaner kinome profiles versus abemaciclib, and the exact salt form used in the landmark MONALEESA-2 combination trial (55% risk reduction with letrozole). Its high solubility (94 mg/mL in DMSO, water, ethanol) streamlines lab workflows. Procure this precise salt to eliminate variability in CDK4/6 signaling dissection.

Molecular Formula C23H31ClN8O
Molecular Weight 471.0 g/mol
CAS No. 1211443-80-9
Cat. No. B610475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibociclib hydrochloride
CAS1211443-80-9
SynonymsRibociclib hydrochloride;  LEE011;  LEE-011. LEE 011;  Kisqali; 
Molecular FormulaC23H31ClN8O
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
InChIInChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H
InChIKeyJZRSIQPIKASMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ribociclib Hydrochloride (CAS 1211443-80-9): A Highly Selective CDK4/6 Inhibitor Salt for Targeted Cancer Research


Ribociclib hydrochloride (CAS 1211443-80-9) is the hydrochloride salt form of the selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor ribociclib (LEE011) . It is a small molecule antineoplastic agent, chemically defined as 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride with a molecular weight of 471 g/mol . Ribociclib exerts its primary mechanism by inhibiting CDK4 and CDK6 kinases, preventing phosphorylation of the retinoblastoma protein (Rb), and consequently arresting the cell cycle at the G1/S transition [1].

Why Ribociclib Hydrochloride Cannot Be Interchanged with Other CDK4/6 Inhibitors or Free Base Forms


Substituting ribociclib hydrochloride with the free base, another salt form like ribociclib succinate, or an alternative CDK4/6 inhibitor such as palbociclib or abemaciclib is scientifically invalid without rigorous revalidation. Differences in solid-state chemistry, particularly salt formulation, critically impact solubility, stability, and manufacturability, as evidenced by distinct patents covering various salt forms and crystalline polymorphs [1]. More importantly, preclinical selectivity profiles reveal significant inter-agent variation: ribociclib exhibits a distinct CDK4-versus-CDK6 cellular preference not seen with palbociclib [2]. These differences at the molecular, solid-state, and clinical efficacy levels underscore why generic substitution fails; specific research outcomes are intrinsically linked to the precise physicochemical and biological properties of ribociclib hydrochloride.

Quantitative Evidence Guide: Ribociclib Hydrochloride Differentiation Against Comparators


Comparative Preclinical Kinase Selectivity Profile: Ribociclib vs. Abemaciclib

In a comparative kinome-wide selectivity panel using >450 kinase active site-directed competition binding assays, ribociclib demonstrated high selectivity for CDK4 with very few off-target binding events. This is in stark contrast to abemaciclib, which was shown to be a 'much more promiscuous kinase inhibitor' under identical experimental conditions [1]. Test concentrations for each inhibitor were adjusted based on their individual binding constants (Kd) to account for potency differences, ensuring a fair comparison [1].

Kinase selectivity Off-target effects KinomeScan assay

Differential Cellular Activity: Ribociclib Shows Preference for CDK4-Dependent Cells Over CDK6-Dependent Cells, Unlike Palbociclib

In cellular assays using cancer cell lines primarily dependent on either CDK4 or CDK6 (validated by RNA expression and shRNA/CRISPR functional assays), ribociclib demonstrated greater activity in CDK4-dependent cells relative to CDK6-dependent cells. In contrast, palbociclib was similarly active in both cell types, indicating a lack of this differential preference [1].

CDK4-dependence CDK6-dependence Cellular IC50

Comparative Overall Survival Benefit: Matching-Adjusted Indirect Comparison vs. Palbociclib in HR+/HER2- Advanced Breast Cancer

A letrozole-anchored matching-adjusted indirect comparison (MAIC) was performed using individual patient data from the MONALEESA-2 trial (ribociclib + letrozole) and published summary data from the PALOMA-2 trial (palbociclib + letrozole) to compare efficacy in HR+/HER2− advanced breast cancer. The analysis showed a statistically significant overall survival (OS) benefit for ribociclib + letrozole versus palbociclib + letrozole (HR, 0.68; 95% CI, 0.48–0.96; p = 0.031) [1].

Overall Survival MAIC analysis First-line therapy

Progression-Free Survival Benefit Over Endocrine Therapy Alone: MONALEESA-2 Trial in De Novo Metastatic Breast Cancer

In the Phase III MONALEESA-2 trial evaluating first-line ribociclib plus letrozole versus placebo plus letrozole in postmenopausal women with HR+, HER2− advanced breast cancer, a significant improvement in median progression-free survival (PFS) was observed. In a predefined subgroup analysis of patients with de novo advanced disease, the hazard ratio for PFS was 0.45 (95% CI 0.27–0.75) [1].

Progression-Free Survival Phase III trial First-line therapy

Solubility Profile of Ribociclib Hydrochloride: A Critical Parameter for In Vitro and In Vivo Formulation

The hydrochloride salt of ribociclib exhibits high solubility in common solvents used for in vitro and in vivo studies. At 25°C, ribociclib hydrochloride demonstrates a solubility of 94 mg/mL (199.57 mM) in DMSO, water, and ethanol, enabling versatile preparation of stock solutions and dosing formulations .

Solubility Formulation In vitro assays

Human Pharmacokinetic Profile: Defined Absorption, Half-Life, and Bioavailability for Experimental Design

The clinical pharmacokinetic profile of ribociclib is well-characterized. Following oral administration of 600 mg, ribociclib is rapidly absorbed with a median Tmax of 2.4 hours, demonstrates an oral bioavailability of 65.8%, and has a mean terminal elimination half-life of 32.0 hours [1].

Pharmacokinetics Bioavailability Half-life

Optimal Application Scenarios for Ribociclib Hydrochloride Based on Differentiated Evidence


Investigating CDK4-Dependent Signaling Pathways

Ribociclib hydrochloride is optimally suited for studies requiring dissection of CDK4-versus-CDK6 signaling due to its demonstrated cellular preference for CDK4-dependent over CDK6-dependent models, a property not shared by palbociclib [1]. This makes it the preferred tool for generating cleaner, pathway-specific data in CDK4-driven tumor models.

Preclinical Research Requiring High Kinase Selectivity

In experiments where minimizing off-target kinase inhibition is paramount for data interpretation, ribociclib hydrochloride is the compound of choice over abemaciclib. Direct comparative kinome-wide profiling confirms its high selectivity with very few off-target binding events, contrasting with the more promiscuous binding profile of abemaciclib [1].

Development of Clinical-Stage Combination Therapies with Letrozole

Researchers developing or studying combination therapies with letrozole should procure ribociclib hydrochloride as the reference standard. The MONALEESA-2 trial provides a robust quantitative efficacy benchmark for this specific combination, demonstrating a 55% reduction in the risk of progression or death (HR 0.45) over letrozole alone [1].

Preparation of In Vitro and In Vivo Stock Solutions

The hydrochloride salt form is highly advantageous for routine laboratory preparation. Its validated high solubility of 94 mg/mL in DMSO, water, and ethanol at 25°C ensures straightforward and reliable creation of stock solutions and dosing formulations, enhancing experimental workflow and reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribociclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.